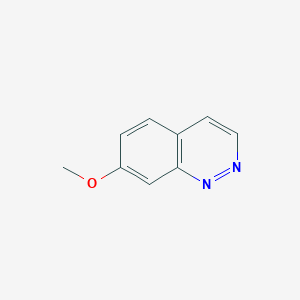
7-Methoxycinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxycinnoline is a heterocyclic aromatic organic compound with the molecular formula C9H8N2O It belongs to the cinnoline family, which is characterized by a fused benzene and pyridazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxycinnoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with methoxyacetylene under basic conditions, leading to the formation of the cinnoline ring system. Another approach involves the metalation of pyridazine derivatives followed by cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous-flow synthesis, which offers advantages such as reduced reaction times and improved yields. This method involves the use of a flow reactor where the reactants are continuously fed and the product is continuously removed, ensuring efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methoxycinnoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydrocinnoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products: The major products formed from these reactions include quinoline derivatives, dihydrocinnoline derivatives, and various substituted cinnolines.
Aplicaciones Científicas De Investigación
7-Methoxycinnoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 7-Methoxycinnoline involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. Its effects on cellular processes are mediated through interactions with nucleic acids and proteins, leading to alterations in gene expression and protein function.
Comparación Con Compuestos Similares
Cinnoline: The parent compound of 7-Methoxycinnoline, lacking the methoxy group.
Quinoline: A structurally similar compound with a nitrogen atom in the ring system.
Isoquinoline: Another related compound with a different arrangement of nitrogen atoms.
Uniqueness: this compound is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This modification can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H8N2O |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
7-methoxycinnoline |
InChI |
InChI=1S/C9H8N2O/c1-12-8-3-2-7-4-5-10-11-9(7)6-8/h2-6H,1H3 |
Clave InChI |
ZYSNJSXTYIGQJV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C=CN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12953541.png)

![Rel-(3aS,7R)-tert-butyl 1-oxohexahydro-1H-3a,7-epoxypyrrolo[3,4-c]azepine-5(4H)-carboxylate](/img/structure/B12953555.png)
![6,6'-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-bromopyrazolo[1,5-a]pyrimidin-2(1H)-one)](/img/structure/B12953566.png)
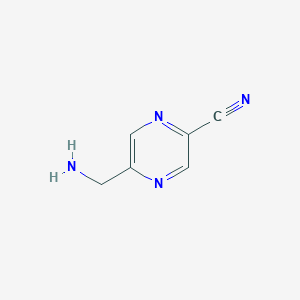
![6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B12953581.png)
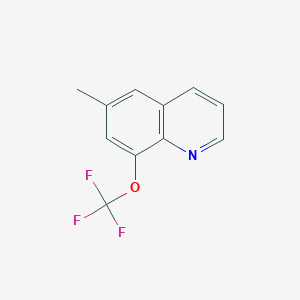
![tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B12953585.png)

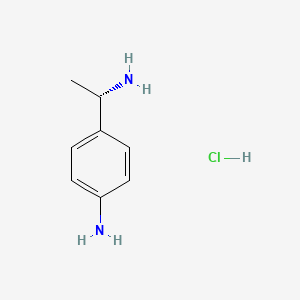

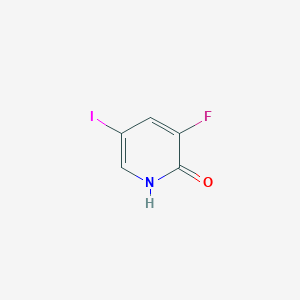
![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B12953619.png)
